Fluazifop
Overview
Description
Fluazifop is an organic compound commonly used as a selective herbicide It is particularly effective against grass weeds in broad-leaved crops such as cotton and soybeanIt is often sold as its butyl ester, this compound-P-butyl, under various brand names .
Mechanism of Action
Target of Action
Fluazifop, a selective herbicide, primarily targets the acetyl-CoA carboxylase (ACCase) enzyme in plants . ACCase is crucial for fatty acid synthesis, and it is present only in the plastid isoform of grass species .
Mode of Action
This compound acts as a systemic herbicide that is quickly absorbed through the leaf surface and green stems . It is then translocated throughout the plant, accumulating at growing points both above ground and in the roots, rhizomes, and stolons of grass weeds . This accumulation disrupts the normal functioning of ACCase, thereby inhibiting fatty acid synthesis .
Pharmacokinetics
This compound-P-butyl, the butyl ester form of this compound, shows bioequivalence in pharmacokinetics in animal experiments . This means that data on both the chemicals can be used for assessment irrespective of their chemical forms .
Result of Action
The result of this compound’s action is the selective control of grass weeds. Treated weeds stop growing within 48 hours of post-emergent application . The growing points turn brown and rot, and shoot tips can be easily pulled out after two to three weeks . Young leaves turn yellow or redden soon after, but more mature leaves may remain green for extended periods . Weed control is usually complete three to five weeks after spraying .
Action Environment
The action of this compound is influenced by environmental factors. For instance, soils with conditions that favor microbial metabolism (i.e., warm and moist) will have the highest rates of degradation . Moreover, this compound has high leachability and is very mobile in the environment, which can affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Fluazifop-P-butyl is metabolized in plants, resulting in detoxication or bioactivation of the parent molecules . The major metabolite in quackgrass (Agropyron repens = Elymus repens) plants treated with this compound-butyl is this compound acid .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a herbicide. It interferes with the normal biochemical processes of plants, leading to their death
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis . By inhibiting this enzyme, this compound disrupts the normal metabolic processes of the plant cells, leading to their death .
Temporal Effects in Laboratory Settings
This compound acid is stable when stored frozen for at least 27 months at -1 °C, 8 months at -15 ºC and for 31 months at -20 °C in raspberries, blueberries and strawberries . In green onion, this compound was found to be stable for at least 20 months when stored at -18 ºC .
Metabolic Pathways
This compound is metabolized through various intermediates, mostly to more polar products and insoluble bound residues . The metabolism of this compound may occur as a three-phase process in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluazifop can be synthesized through a multi-step process involving the reaction of 2-(4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy)propanoic acid with butanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound-P-butyl involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Fluazifop undergoes several types of chemical reactions, including:
Hydrolysis: This compound-P-butyl is rapidly hydrolyzed by esterases to its acid derivative, this compound.
Oxidation: This compound can be oxidized under specific conditions to form various metabolites.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Oxidation: Often involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Requires strong reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces this compound acid.
Oxidation: Yields various oxidized metabolites.
Reduction: Forms reduced derivatives of this compound.
Scientific Research Applications
Fluazifop has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and oxidation reactions.
Biology: Employed in studies on herbicide resistance and plant metabolism.
Medicine: Investigated for its potential effects on human enzymes and metabolic pathways.
Industry: Widely used in agriculture for weed control in broad-leaved crops
Comparison with Similar Compounds
Fluazifop belongs to the aryloxyphenoxypropionate class of herbicides, which includes similar compounds such as diclofop, chlorazifop, and haloxyfop. Compared to these compounds, this compound is unique due to its trifluoromethyl group, which enhances its herbicidal activity and selectivity .
List of Similar Compounds
Diclofop: Used for controlling grass weeds in cereal crops.
Chlorazifop: Similar to this compound but with chlorine substituents.
Haloxyfop: Contains a trifluoromethyl group like this compound but with additional chlorine atoms.
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKUEAFAVKILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058163 | |
Record name | Fluazifop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69335-91-7 | |
Record name | Fluazifop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69335-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluazifop [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluazifop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUAZIFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fluazifop-butyl is a pro-herbicide that is rapidly hydrolyzed to this compound acid, the active form, within plants. This compound acid inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. [, , , , ] This inhibition disrupts lipid synthesis, particularly in actively growing regions like meristems, rhizomes, and stolons of grasses. [, , ] The disruption of lipid synthesis ultimately leads to plant death. [, , ]
A: * Molecular formula: C19H17F3N2O4* Molecular weight: 394.35 g/mol* Spectroscopic data: Spectroscopic data for this compound-butyl and its metabolite, this compound acid, are detailed in several papers using techniques like High-Performance Liquid Chromatography (HPLC) and liquid scintillation spectrometry. [, , , , ]
A: this compound-butyl activity is influenced by various environmental factors. Low temperatures, low humidity, and water stress have been shown to reduce its efficacy. [] Conversely, high post-treatment temperature and humidity enhance its activity. [] Rain shortly after application can reduce its performance due to wash-off. [] Studies have also investigated the effect of environmental conditions on epicuticular wax deposition in giant foxtail, which can influence this compound-P absorption. [] Drought stress and low temperatures increased leaf wax content, while low light intensity decreased it. [] These changes in wax composition can alter leaf wettability and herbicide uptake. []
A: this compound-butyl degrades primarily through microbial metabolism and hydrolysis in the environment. [] It has a soil half-life of one to two weeks and is not readily degraded by sunlight. [] While selective for grasses, potential impacts on non-target organisms and its persistence in the environment require careful consideration. Research on strategies to mitigate negative impacts is crucial. [, ]
A: this compound-butyl is typically formulated as an emulsifiable concentrate. [] Its formulation and stability can be influenced by factors such as adjuvant type, temperature, and storage conditions. [, , , ] Studies have explored different formulations, including seed treatments and combinations with other herbicides, to improve efficacy and target specific weed species. [, ]
A: Analytical methods employed for the determination of this compound-butyl and its metabolite, this compound acid, include:* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the herbicide and its metabolite in plant tissues and other matrices. [, , , , ] * Liquid scintillation spectrometry: This method utilizes radiolabeled this compound-butyl to track its uptake, translocation, and metabolism in plants. [, , , ]* Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This powerful technique allows for identification and quantification of this compound-P-butyl metabolites in resistant weed biotypes. []
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